molecular formula C11H21N3O B14872146 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide

2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide

Cat. No.: B14872146
M. Wt: 211.30 g/mol
InChI Key: NSQGPBFSHAZUEP-UHFFFAOYSA-N
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Description

2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective reagents and catalysts is crucial for industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can lead to different biological profiles and therapeutic effects.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-N-(2-pyrrolidin-1-ylcyclopentyl)acetamide

InChI

InChI=1S/C11H21N3O/c12-8-11(15)13-9-4-3-5-10(9)14-6-1-2-7-14/h9-10H,1-8,12H2,(H,13,15)

InChI Key

NSQGPBFSHAZUEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCCC2NC(=O)CN

Origin of Product

United States

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